N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their significant roles in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves multicomponent reactions and cyclization processes. For N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide, a common synthetic route includes the condensation of thiophene-2-carboxylic acid with appropriate amines under controlled conditions . The reaction typically requires catalysts such as titanium tetrachloride (TiCl4) and may involve microwave irradiation to enhance reaction efficiency .
Industrial Production Methods
Industrial production of thiophene derivatives generally employs scalable methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Lewis acids like aluminum chloride (AlCl3) facilitate electrophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiophene rings facilitate π-π interactions with aromatic amino acids in proteins, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide, N,N-bis(2-ethylhexyl)-: Known for its use in organic electronics.
Thiophene-2-carboxamide, N-ethyl-N-2-ethylhexyl-: Utilized in the synthesis of various organic compounds.
Uniqueness
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide is unique due to its dual thiophene ring system, which enhances its electronic properties and makes it a valuable component in the development of advanced materials and pharmaceuticals .
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S3/c17-11(8-16-15(18)14-2-1-6-20-14)13-4-3-12(21-13)10-5-7-19-9-10/h1-7,9,11,17H,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJARTLUAFVSGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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